3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine
Overview
Description
3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine is a useful research compound. Its molecular formula is C27H28N2O8 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds, such as 5-acetyl-2'-deoxyuridine and 5-hydroxymethyl-2'-deoxyuridine, involves the use of 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chloride. These processes are crucial for the development of novel nucleosides with potential applications in various fields, including medicinal chemistry (Barr et al., 1980), (Gupta & Bubbar, 1971).
Chemical Modifications and Derivatives
- Chemical modifications of nucleosides, like 3'-deoxyuridine and 2'-deoxyuridine, often involve protective groups such as p-toluoyl, which is critical for yielding specific structural and functional properties. These modifications play a significant role in synthesizing new nucleoside analogs with varied applications (Rhie & Pfleiderer, 1994), (Bašnák et al., 1994).
Synthesis for Radiolabeling Applications
- The synthesis of blocked nucleosides like 3',5'-di-O-p-toluoyl-4-O-methyl-5-formylmethyl-2'-deoxyuridine is pivotal in facilitating the synthesis of nucleosides containing isotopes like 18F for imaging and diagnostic purposes. Such advancements are significant in the field of radiopharmaceuticals (Yu & Oberdorfer, 2003).
Applications in Antiviral Research
- The structural analogs of 2'-deoxyuridine, which involve the use of p-toluoyl protective groups, are explored for their potential antiviral activities. This research contributes to the development of new antiviral agents and understanding their mechanisms of action (Lin et al., 1976).
Properties
IUPAC Name |
[(2R,3S,5R)-5-[5-(2-hydroxyethyl)-2,4-dioxopyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8/c1-16-3-7-18(8-4-16)25(32)35-15-22-21(37-26(33)19-9-5-17(2)6-10-19)13-23(36-22)29-14-20(11-12-30)24(31)28-27(29)34/h3-10,14,21-23,30H,11-13,15H2,1-2H3,(H,28,31,34)/t21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVHNULOVTJKS-YTFSRNRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.